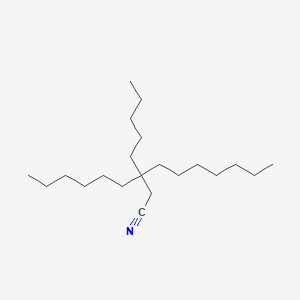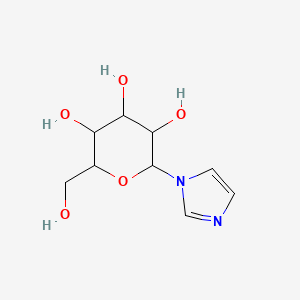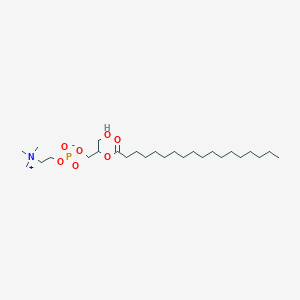
2-Stearoylphosphatidylcholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Stearoylphosphatidylcholine is a type of phosphatidylcholine, a class of phospholipids that are a major component of biological membranes. This compound consists of a glycerol backbone esterified with two fatty acids and a phosphocholine head group. The stearoyl group is a saturated fatty acid with 18 carbon atoms, which contributes to the compound’s hydrophobic properties. Phosphatidylcholines like this compound play crucial roles in cell membrane structure and function, serving as a source of signaling molecules and participating in lipid metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Stearoylphosphatidylcholine can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common approach involves the acylation of glycerophosphocholine with stearic acid. This reaction typically requires the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods: In industrial settings, this compound is often produced using enzymatic methods due to their higher specificity and efficiency. Enzymes like phospholipase A2 can selectively hydrolyze the sn-2 position of phosphatidylcholine, allowing for the incorporation of stearic acid. This method is advantageous as it operates under milder conditions and produces fewer by-products compared to chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Stearoylphosphatidylcholine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phospholipase enzymes, leading to the formation of lysophosphatidylcholine and free fatty acids.
Oxidation: Can occur in the presence of reactive oxygen species, resulting in the formation of lipid peroxides.
Substitution: Involves the exchange of the fatty acid moiety with other fatty acids or alcohols under specific conditions.
Major Products:
Hydrolysis: Produces lysophosphatidylcholine and stearic acid.
Oxidation: Results in lipid peroxides and other oxidized lipid species.
Substitution: Generates phosphatidylcholine derivatives with different fatty acid compositions.
Aplicaciones Científicas De Investigación
2-Stearoylphosphatidylcholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored for its potential in drug delivery systems, particularly in liposomal formulations.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emulsifying properties.
Mecanismo De Acción
The mechanism of action of 2-Stearoylphosphatidylcholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also serve as a precursor for bioactive molecules like lysophosphatidylcholine, which acts as a signaling molecule in various cellular processes. The compound interacts with membrane proteins and enzymes, modulating their activity and contributing to cellular homeostasis.
Comparación Con Compuestos Similares
1-Palmitoyl-2-stearoylphosphatidylcholine: Contains a palmitoyl group at the sn-1 position instead of a stearoyl group.
1-Myristoyl-2-stearoylphosphatidylcholine: Features a myristoyl group at the sn-1 position.
1-Oleoyl-2-stearoylphosphatidylcholine: Has an oleoyl group at the sn-1 position.
Uniqueness: 2-Stearoylphosphatidylcholine is unique due to its specific fatty acid composition, which affects its physical properties and biological functions. The presence of the stearoyl group contributes to its stability and interaction with other membrane components, making it distinct from other phosphatidylcholines with different fatty acid chains.
Propiedades
Número CAS |
3476-44-6 |
|---|---|
Fórmula molecular |
C26H54NO7P |
Peso molecular |
523.7 g/mol |
Nombre IUPAC |
(3-hydroxy-2-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3 |
Clave InChI |
IQGPMZRCLCCXAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B14155396.png)
![8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14155401.png)




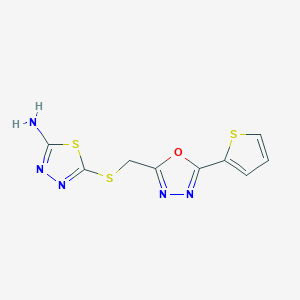
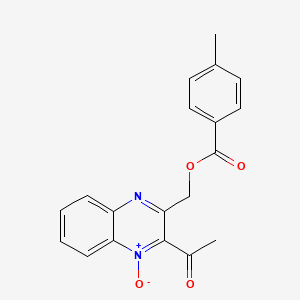
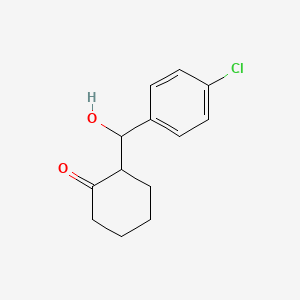

![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)
